

Solubility of Solvent Blue 94 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent Blue 94*

Cat. No.: *B1169305*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Solvent Blue 94 (CAS No. 123515-19-5), an anthraquinone-based solvent dye. The solubility of this dye in various organic solvents is a critical parameter that dictates its suitability and performance in a range of applications, including printing inks, plastics, coatings, and potentially as a marker in non-aqueous biological systems.

While specific quantitative solubility data for Solvent Blue 94 is not extensively published in publicly accessible literature, this guide outlines the standardized methodologies for its experimental determination. This allows researchers to generate precise and reliable data tailored to their specific solvent systems and experimental conditions. This document details the necessary equipment, reagents, and a step-by-step protocol for solubility measurement, and presents a logical workflow for these procedures.

Physicochemical Properties of Solvent Blue 94

Solvent Blue 94 is characterized as a blue powder with good light and heat fastness. Its molecular structure, based on the anthraquinone chromophore, imparts a non-polar nature, leading to its characteristic low solubility in water and higher solubility in organic solvents.

Property	Value/Information
C.I. Name	Solvent Blue 94
CAS Number	123515-19-5
Chemical Class	Anthraquinone
Appearance	Blue Powder
Water Solubility	Generally reported as $\leq 1.0\%$ ^{[1][2][3]}
General Organic Solvent Solubility	Generally described as soluble in organic solvents, oils, and waxes ^[4]

Quantitative Solubility Data

A thorough review of scientific literature and technical data sheets indicates a lack of specific, publicly available quantitative solubility data (e.g., in g/L or mg/mL) for Solvent Blue 94 in common organic solvents. For research and development purposes, it is imperative to determine these values experimentally. The following table is provided as a template for researchers to populate with their own determined values, allowing for a systematic comparison across different solvents.

Table 1: Template for Experimentally Determined Solubility of Solvent Blue 94

Organic Solvent	Chemical Formula	Temperature (°C)	Solubility (g/L)	Method
e.g., Acetone	C ₃ H ₆ O	25	Isothermal Shake-Flask	
e.g., Ethanol	C ₂ H ₅ OH	25	Isothermal Shake-Flask	
e.g., Toluene	C ₇ H ₈	25	Isothermal Shake-Flask	
e.g., Methylene Chloride	CH ₂ Cl ₂	25	Isothermal Shake-Flask	
e.g., Methyl Ethyl Ketone (MEK)	C ₄ H ₈ O	25	Isothermal Shake-Flask	

Illustrative Example: Solubility of a Related Anthraquinone Dye

To provide context and an example of typical solubility values for a structurally related anthraquinone dye, the following table summarizes the reported solubility of Solvent Blue 35 (CAS No. 17354-14-2).

Table 2: Example Quantitative Solubility Data for C.I. Solvent Blue 35 at 20°C

Organic Solvent	Chemical Formula	Solubility (g/L)[1][5]
Methylene Chloride	CH ₂ Cl ₂	171.3
Methylbenzene (Toluene)	C ₇ H ₈	86.3
Butyl Acetate	C ₆ H ₁₂ O ₂	22.3
Acetone	C ₃ H ₆ O	13.6
Ethyl Alcohol (Ethanol)	C ₂ H ₅ OH	2.6

Note: This data is for C.I. Solvent Blue 35 and should be used for illustrative purposes only. The solubility of Solvent Blue 94 will differ.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of Solvent Blue 94 solubility in organic solvents. The protocol is based on the widely accepted isothermal shake-flask method, followed by concentration analysis using UV-Visible spectrophotometry. This method is reliable, reproducible, and considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation solubility of Solvent Blue 94 in a specific organic solvent at a constant temperature.

Principle: An excess amount of the solute (Solvent Blue 94) is equilibrated with the solvent at a specified temperature. After equilibrium is reached, the solid and liquid phases are separated. The concentration of the dissolved solute in the clear, saturated supernatant is then determined using a suitable analytical method. UV-Vis spectrophotometry is ideal for colored compounds, as the concentration of a substance in solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law.

1. Materials and Equipment:

- Solvent Blue 94 (high purity)
- Organic solvent(s) of analytical grade
- Analytical balance (± 0.1 mg accuracy)
- Screw-capped glass vials
- Constant temperature shaker bath or incubator
- Volumetric flasks and pipettes
- Syringes and syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE, compatible with the solvent)
- UV-Vis spectrophotometer

- Quartz or glass cuvettes (as appropriate for the solvent and wavelength range)

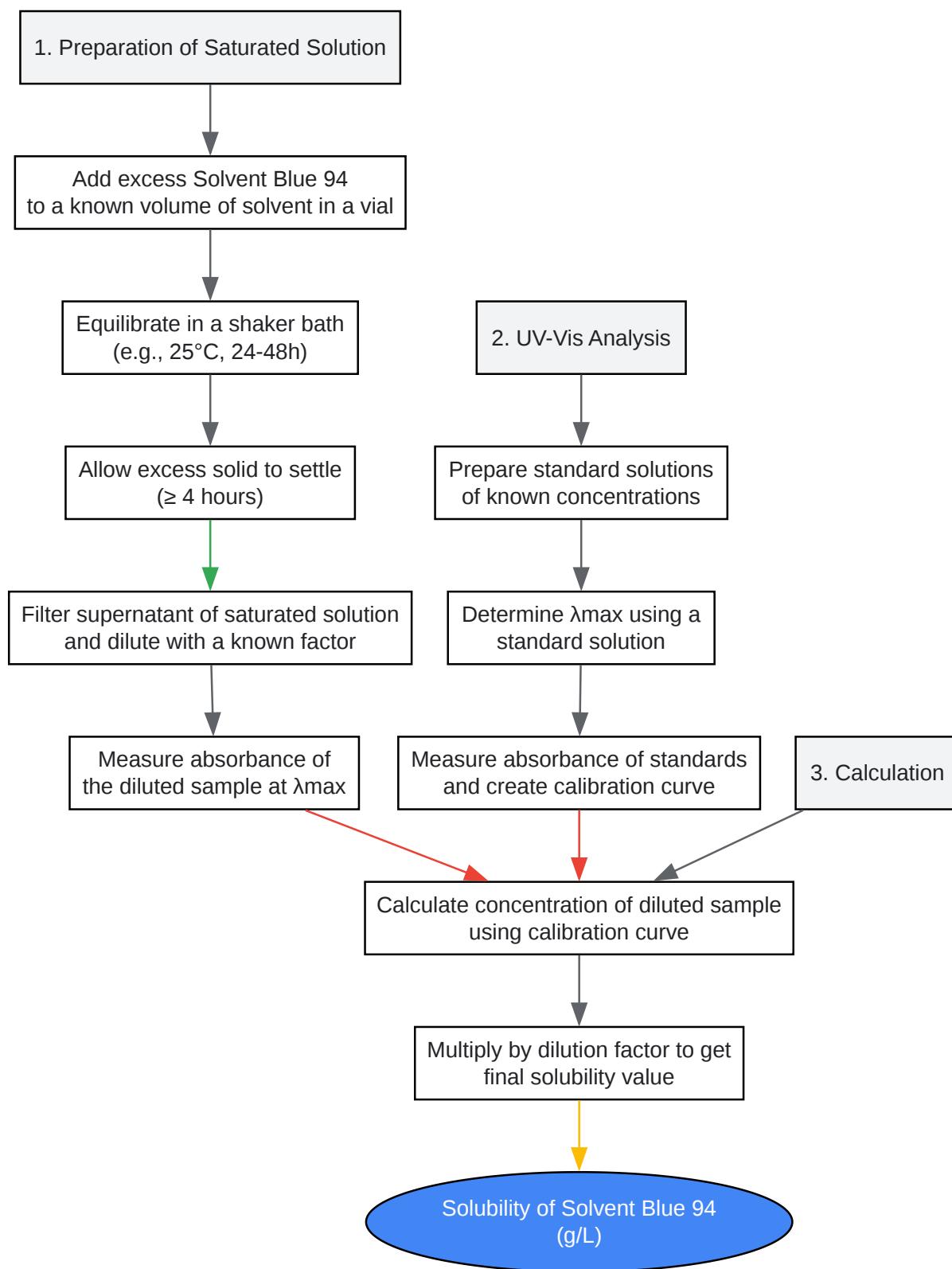
2. Procedure:

Part A: Preparation of a Saturated Solution

- Add an excess amount of Solvent Blue 94 to a known volume of the organic solvent in a screw-capped vial. A visible amount of undissolved solid should remain at the bottom of the vial.
- Securely cap the vial to prevent solvent evaporation.
- Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.
- After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to permit the excess solid to settle.

Part B: Analysis by UV-Vis Spectrophotometry

- Preparation of Standard Solutions:
 - Prepare a stock solution of Solvent Blue 94 of a known concentration in the same organic solvent.
 - Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.
- Determination of Maximum Wavelength (λ_{max}):
 - Using the most concentrated standard solution, scan the absorbance over a suitable wavelength range (e.g., 400-800 nm) to determine the λ_{max} , which is the wavelength at which the dye exhibits its maximum absorbance.
- Generation of a Calibration Curve:


- Measure the absorbance of each of the prepared standard solutions at the determined λ_{max} , using the pure organic solvent as a blank.
- Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve. The relationship should be linear, and the equation of the line ($y = mx + c$) and the correlation coefficient (R^2) should be determined.
- Measurement of the Saturated Solution:
 - Carefully withdraw a sample from the clear supernatant of the equilibrated saturated solution using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
 - Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.
 - Measure the absorbance of the diluted sample at λ_{max} .

3. Calculation of Solubility:

- Use the equation of the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
- Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
- This calculated concentration represents the solubility of Solvent Blue 94 in the specific solvent at the specified temperature. Express the final result in appropriate units, such as g/L or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of dye solubility as described in the protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Dye Solubility.

Conclusion

Understanding the solubility of Solvent Blue 94 in various organic solvents is fundamental for its effective application in scientific research and industrial formulations. While quantitative data is not readily available, this guide provides the necessary framework for its determination through a robust and reliable experimental protocol. By following the detailed methodology of the isothermal shake-flask method coupled with UV-Vis spectrophotometry, researchers can confidently generate the specific solubility data required for their work, ensuring optimal performance and stability of their formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent blue 35|CAS NO.17354-14-2 [xcolorpigment.com]
- 2. Solvent Blue 35 CAS#: 17354-14-2 [m.chemicalbook.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. polarisorganics.com [polarisorganics.com]
- 5. China Solvent Blue 35 / CAS 17354-14-2 factory and manufacturers | Precise Color [precisechem.com]
- To cite this document: BenchChem. [Solubility of Solvent Blue 94 in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1169305#solubility-of-solvent-blue-94-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com